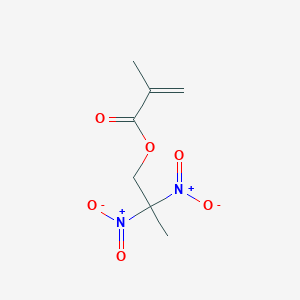
2,2-Dinitropropyl methacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dinitropropyl methacrylate is a useful research compound. Its molecular formula is C7H10N2O6 and its molecular weight is 218.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Energetic Materials
1.1 Role in Propellants and Explosives
2,2-Dinitropropyl methacrylate is primarily utilized as an energetic binder in the formulation of insensitive munitions (IM). These materials are designed to minimize the risk of accidental detonation while maintaining performance under extreme conditions. The compound's unique chemical structure allows it to enhance the mechanical properties of explosive formulations while providing energy content necessary for effective performance.
- Properties : The polymerization of this compound leads to materials with improved thermal stability compared to conventional binders like poly(glycidyl nitrate) and poly(3-nitratomethyl-3-methyloxetane) . This stability is crucial for applications where temperature fluctuations can occur.
- Case Study : Research has shown that copolymers containing this compound exhibit superior mechanical strength and energy content compared to traditional formulations . For instance, the synthesis of a copolymer using 2,2-dinitropropyl acrylate and 2,2-dinitrobutyl acrylate has demonstrated enhanced performance characteristics suitable for high-performance explosives .
Polymer Chemistry
2.1 Free Radical Polymerization
The polymerization kinetics of this compound have been extensively studied using free radical polymerization techniques. The compound can be polymerized effectively in the presence of initiators such as 2,2′-azobisisobutyronitrile (AIBN), which facilitates the formation of polymers with desirable properties for various applications.
- Kinetics Analysis : Studies indicate that the presence of substituents on the acrylyl double bond affects the polymerization rate. Specifically, it has been observed that the reactivity decreases with increasing steric hindrance . This finding is critical for optimizing polymer synthesis processes.
- Applications in Coatings : The resulting polymers from this compound can be utilized in coatings that require specific mechanical and thermal properties. Their application extends to protective coatings in military and aerospace industries where durability and resistance to environmental factors are paramount.
Summary of Properties and Applications
| Property/Feature | Description |
|---|---|
| Chemical Structure | Contains nitro groups enhancing energy content |
| Thermal Stability | Improved compared to traditional binders |
| Mechanical Strength | Enhanced through copolymerization |
| Polymerization Method | Free radical polymerization with specific initiators |
| Applications | Energetic binders for explosives; coatings |
属性
CAS 编号 |
17977-13-8 |
|---|---|
分子式 |
C7H10N2O6 |
分子量 |
218.16 g/mol |
IUPAC 名称 |
2,2-dinitropropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H10N2O6/c1-5(2)6(10)15-4-7(3,8(11)12)9(13)14/h1,4H2,2-3H3 |
InChI 键 |
QTIMQTTZBLVHIH-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCC(C)([N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
CC(=C)C(=O)OCC(C)([N+](=O)[O-])[N+](=O)[O-] |
Key on ui other cas no. |
17977-13-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















